3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448133-88-7
VCID: VC6746676
InChI: InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2
SMILES: C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C20H19ClFN3O3S
Molecular Weight: 435.9

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide

CAS No.: 1448133-88-7

Cat. No.: VC6746676

Molecular Formula: C20H19ClFN3O3S

Molecular Weight: 435.9

* For research use only. Not for human or veterinary use.

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide - 1448133-88-7

Specification

CAS No. 1448133-88-7
Molecular Formula C20H19ClFN3O3S
Molecular Weight 435.9
IUPAC Name 3-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2
Standard InChI Key XMPAGZDXMYRDSQ-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl

Introduction

Key Chemical Features:

PropertyDetails
Molecular FormulaC18_{18}H17_{17}ClFN3_{3}O3_{3}S
Functional GroupsSulfonamide (-SO2_2NH), halogens (Cl, F), phthalazinone
Molecular WeightApproximately 409.86 g/mol
Potential ApplicationsMedicinal chemistry, particularly in anticancer or anti-inflammatory drugs

Synthesis

The synthesis of this compound likely involves multistep organic transformations, combining:

  • Preparation of Phthalazinone Derivative: Cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Formation of the Sulfonamide Group: Reaction between sulfonyl chlorides and amines.

  • Introduction of Substituents: Halogenation reactions to incorporate chlorine and fluorine atoms.

General Synthetic Route:

  • Start with commercially available cyclopentanone and hydrazine hydrate to form the phthalazinone scaffold.

  • React the phthalazinone derivative with a benzene sulfonyl chloride containing halogen substituents.

  • Use methylation to bridge the two main moieties.

Biological Significance

Compounds with similar structures often exhibit notable biological activities due to their ability to interact with enzymes or receptors. Below are potential areas of interest:

Anticancer Activity

  • Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors.

  • The phthalazinone moiety may enhance binding affinity to DNA-interacting enzymes or kinases.

Anti-inflammatory Potential

  • Structural analogs have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., -SO2_2, -NH).
X-ray CrystallographyDetermines three-dimensional molecular structure.

Research Applications

This compound could be explored further for:

  • Drug Development: Optimization as a lead compound for anticancer or anti-inflammatory drugs.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance biological activity.

  • Molecular Docking Studies: Predicting binding interactions with target proteins.

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